5-Bromo-4-(tert-butyl)pyrimidine
Overview
Description
5-Bromo-4-(tert-butyl)pyrimidine: is an organic compound with the molecular formula C8H11BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5th position and a tert-butyl group at the 4th position makes this compound unique and useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM coupling reaction, 5-Bromo-4-(tert-butyl)pyrimidine may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Its role in the sm coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is known to have a molecular weight of 21509
Result of Action
Its role in the SM coupling reaction suggests it may facilitate the formation of carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including temperature and the presence of other chemical groups, could potentially impact the efficacy of this compound in this reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(tert-butyl)pyrimidine typically involves the bromination of 4-(tert-butyl)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(tert-butyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrimidine ring with an aryl or vinyl group.
Scientific Research Applications
Chemistry: 5-Bromo-4-(tert-butyl)pyrimidine is used as a building block in organic synthesis. It is valuable in the preparation of more complex pyrimidine derivatives and heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of biologically active molecules that may exhibit antiviral, anticancer, or antimicrobial properties .
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are investigated for their potential use in pesticides and advanced materials .
Comparison with Similar Compounds
4-(tert-Butyl)pyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2-(tert-butyl)pyrimidine: Similar structure but with the tert-butyl group at a different position, leading to different reactivity and applications.
Uniqueness: 5-Bromo-4-(tert-butyl)pyrimidine is unique due to the specific positioning of the bromine and tert-butyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-tert-butylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-6(9)4-10-5-11-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCULZFCNXRIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499200 | |
Record name | 5-Bromo-4-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439-08-3 | |
Record name | 5-Bromo-4-(1,1-dimethylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-tert-butylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-(tert-butyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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